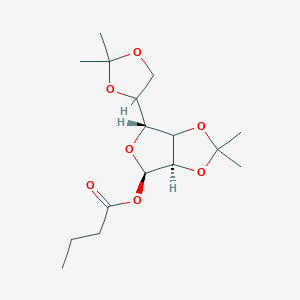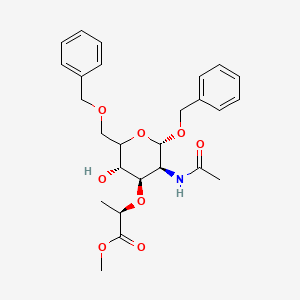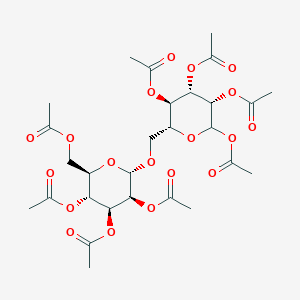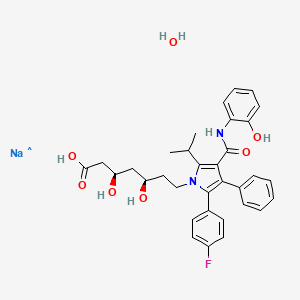
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is a synthetic compound primarily used as a substrate in enzyme assays. It is particularly useful for detecting glycosidase activities, which are enzymes involved in the breakdown of sugars. This compound is vital in studying various diseases, including genetic disorders and lysosomal storage diseases, where abnormal glycosidase activity is observed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The typical synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using acetyl groups to prevent unwanted side reactions.
Glycosylation: The protected sugar is then glycosylated with this compound under acidic or basic conditions, often using a glycosyl donor and a promoter.
Deprotection: The acetyl groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as chromatography and crystallization to obtain high-purity products.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of glycosidic bonds.
Oxidation and Reduction: Though less common, these reactions can modify the functional groups on the sugar moieties.
Substitution: Involving the replacement of functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as glycosidases in aqueous buffers.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions include various sugar derivatives and 4-methylumbelliferone, which is a fluorescent compound used in various assays.
Scientific Research Applications
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme kinetics studies to understand the catalytic mechanisms of glycosidases.
Biology: Employed in the study of cellular processes involving glycosidases, such as lysosomal storage diseases.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies in genetic disorders.
Industry: Applied in the quality control of enzyme preparations and in the development of new pharmaceuticals.
Mechanism of Action
The compound acts as a substrate for glycosidases. When glycosidases cleave the glycosidic bond, 4-methylumbelliferone is released, which can be detected due to its fluorescent properties. This reaction allows researchers to measure enzyme activity and study the kinetics of glycosidase-catalyzed reactions. The molecular targets are the glycosidases, and the pathways involved include the hydrolysis of glycosidic bonds.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl β-D-galactopyranoside: Another glycosidase substrate used in similar assays.
4-Methylumbelliferyl α-D-glucopyranoside: Used for detecting glucosidase activity.
4-Methylumbelliferyl β-D-glucuronide: Employed in assays for glucuronidase activity.
Uniqueness
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is unique due to its specific structure, which allows it to be a substrate for a particular set of glycosidases. This specificity makes it a valuable tool in studying diseases related to glycosidase dysfunction.
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO13/c1-9-5-16(29)35-13-6-11(3-4-12(9)13)34-23-17(25-10(2)28)22(19(31)15(8-27)36-23)38-24-21(33)20(32)18(30)14(7-26)37-24/h3-6,14-15,17-24,26-27,30-33H,7-8H2,1-2H3,(H,25,28)/t14-,15-,17-,18+,19+,20+,21-,22-,23+,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWQTQWBDDXHMJ-IJHJDGDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of achieving α-selective aromatic glycosylation in the context of synthesizing 4-Methylumbelliferyl 2-acetamido-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside?
A1: The research article focuses on developing a novel method for α-selective aromatic glycosylation. This selectivity is crucial because it allows for the precise synthesis of specific glycosidic linkages, which are essential for the biological activity of many carbohydrates, including 4-Methylumbelliferyl 2-acetamido-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside. The compound in question is a synthetic substrate for enzymes that recognize the T-antigen (Galβ1-3GalNAc). The ability to synthesize this substrate with a defined α-linkage at the 4-methylumbelliferyl aglycone is important for studying the activity and specificity of these enzymes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)
![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/new.no-structure.jpg)





![[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea](/img/structure/B1139879.png)


![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

